4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid
Overview
Description
4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Diazotization: Formation of a diazonium salt from the amine group.
Substitution: Replacement of the diazonium group with a fluorine atom.
Hydroxylation: Introduction of a hydroxyl group to the aromatic ring.
Methoxylation: Introduction of a methoxy group to the aromatic ring.
Carboxylation: Introduction of a carboxyl group to form the benzoic acid structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Esterification: Formation of esters by reacting with alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KOH) are used.
Esterification: Typically involves acids (e.g., H2SO4) and alcohols (e.g., methanol, ethanol).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while esterification can produce various esters.
Scientific Research Applications
4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-hydroxybenzonitrile: Similar structure but with a nitrile group instead of a carboxyl group.
4-(3-Fluoro-5-hydroxyphenyl)benzoic acid: Similar structure but without the methoxy group.
Uniqueness
4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both a methoxy group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-6-8(2-3-12(13)14(17)18)9-4-10(15)7-11(16)5-9/h2-7,16H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBPDTKPEWKXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689394 | |
Record name | 3'-Fluoro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-38-3 | |
Record name | 3'-Fluoro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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